MFCD18314352

Descripción

MFCD18314352 is a chemical compound identified by its MDL number. These identifiers are often associated with unique physicochemical properties, biological activity, or synthetic pathways .

Propiedades

IUPAC Name |

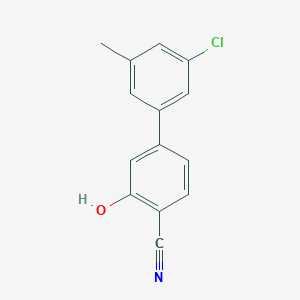

4-(3-chloro-5-methylphenyl)-2-hydroxybenzonitrile | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H10ClNO/c1-9-4-12(6-13(15)5-9)10-2-3-11(8-16)14(17)7-10/h2-7,17H,1H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HSNGFKSVRJPZJW-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=CC(=C1)Cl)C2=CC(=C(C=C2)C#N)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H10ClNO | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80684807 | |

| Record name | 3'-Chloro-3-hydroxy-5'-methyl[1,1'-biphenyl]-4-carbonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80684807 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

243.69 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1261952-67-3 | |

| Record name | 3'-Chloro-3-hydroxy-5'-methyl[1,1'-biphenyl]-4-carbonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80684807 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Métodos De Preparación

The synthesis of MFCD18314352 involves several routes, each with specific reaction conditions. Common synthetic methods include:

Mayer–rod coating: This method involves the application of a solution containing the compound onto a substrate using a Mayer rod, followed by drying and curing processes.

Spin coating: In this technique, a solution of MFCD18314352 is deposited onto a rapidly spinning substrate, resulting in a thin, uniform film.

Spray coating: This method uses a spray nozzle to apply the compound solution onto a substrate, followed by drying.

Vacuum filtration: This involves filtering the compound solution through a membrane under vacuum conditions to achieve a uniform film.

Análisis De Reacciones Químicas

MFCD18314352 undergoes various chemical reactions, including:

Substitution: In this reaction, one functional group in the compound is replaced by another, often using reagents like halogens or alkylating agents.

The major products formed from these reactions depend on the specific reagents and conditions used.

Aplicaciones Científicas De Investigación

MFCD18314352 has a wide range of applications in scientific research, including:

Mecanismo De Acción

The mechanism by which MFCD18314352 exerts its effects involves interactions with specific molecular targets and pathways. For example, it may inhibit certain enzymes or receptors, leading to changes in cellular processes . The exact molecular targets and pathways can vary depending on the specific application and context.

Comparación Con Compuestos Similares

Comparison with Similar Compounds

A comparative analysis would typically evaluate molecular properties, synthetic accessibility, and bioactivity. Below is a generalized framework based on methodologies described in the evidence:

Table 1: Comparative Physicochemical Properties

*No data available for MFCD18314352 in the provided evidence.

Key Observations

Structural Diversity :

- Analogs like CAS 1022150-11-3 (C₂₇H₃₀N₆O₃) are structurally complex, with nitrogen-rich frameworks suited for pharmaceutical applications .

- Smaller molecules like CAS 1046861-20-4 (C₆H₅BBrClO₂) exhibit halogenation patterns common in agrochemical intermediates .

Synthetic Accessibility :

- Compounds such as CAS 918538-05-3 (C₆H₃Cl₂N₃) are synthesized via cross-coupling reactions with moderate synthetic accessibility scores (e.g., 2.07/5.0) .

Bioactivity :

- Halogenated compounds (e.g., CAS 1761-61-1, C₇H₅BrO₂) show moderate BBB permeability and low CYP inhibition, making them candidates for CNS-targeted drugs .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.